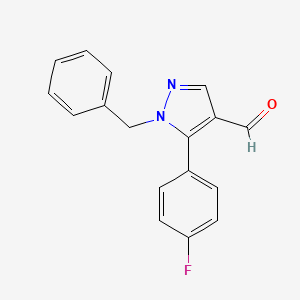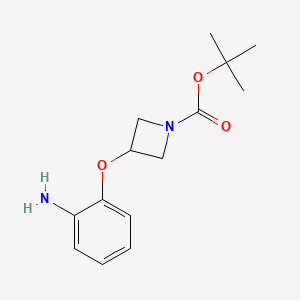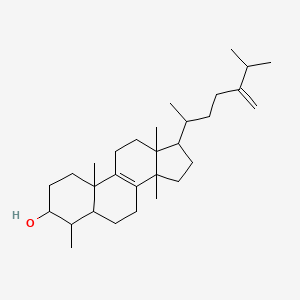
4,14-Dimethylergosta-8,24(28)-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,14-Dimethylergosta-8,24(28)-dien-3-ol is a sterol compound that is part of the ergosterol biosynthetic pathway It is a derivative of ergosterol, which is a crucial component of fungal cell membranes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,14-Dimethylergosta-8,24(28)-dien-3-ol typically involves the extraction and purification of sterols from natural sources. One common method is the extraction from plants like Rhodiola sachalinensis using sonication and Soxhlet extraction with ethanol and dichloromethane . The extract is then partitioned with chloroform and water using liquid-liquid extraction, and purified with a silica column after conversion to silyl derivatives with BSTFA .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar extraction and purification techniques on a larger scale. The use of advanced chromatographic techniques and large-scale extraction processes would be essential for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4,14-Dimethylergosta-8,24(28)-dien-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,14-Dimethylergosta-8,24(28)-dien-3-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sterol derivatives.
Industry: It is used in the production of sterol-based products and as a research tool in studying sterol metabolism.
Mecanismo De Acción
The mechanism of action of 4,14-Dimethylergosta-8,24(28)-dien-3-ol involves its role in the ergosterol biosynthetic pathway. It acts as an intermediate in the synthesis of ergosterol, which is essential for maintaining the integrity and functionality of fungal cell membranes . The compound interacts with enzymes in the pathway, influencing the production of ergosterol and other sterol intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: A key component of fungal cell membranes, similar in structure but with different functional groups.
Stigmasterol: Found in plant cell membranes, structurally similar but with distinct biological roles.
Cycloartenol: Another plant sterol, serving as a precursor in the biosynthesis of other sterols.
Uniqueness
4,14-Dimethylergosta-8,24(28)-dien-3-ol is unique due to its specific role in the ergosterol biosynthetic pathway and its potential applications in antifungal research. Its structural features and reactivity make it a valuable compound for studying sterol metabolism and developing new therapeutic agents.
Propiedades
IUPAC Name |
4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNYKQIDRZNIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864720 |
Source


|
| Record name | 4,14-Dimethylergosta-8,24(28)-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2',7'-Dibromo-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12082495.png)
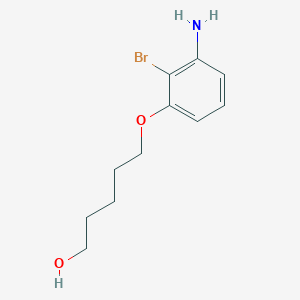
![Phosphoramidous acid, N,N-bis(1-methylethyl)-, 2-cyanoethyl 6-[[9-[2-[2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-yl]oxy]hexyl ester](/img/structure/B12082510.png)


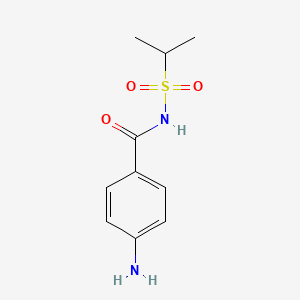
![1-[1-(Cyclopropylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12082556.png)
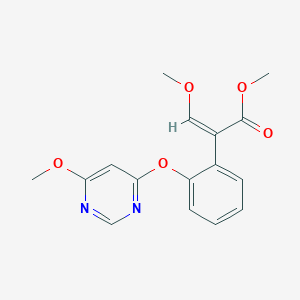
![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)


![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
